molecular formula C13H17NO2 B14775858 4-Methoxy-2-(piperidin-1-yl)benzaldehyde

4-Methoxy-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B14775858
M. Wt: 219.28 g/mol
InChI Key: DYFFYQPTYLJLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(piperidin-1-yl)benzaldehyde (CAS 876710-40-6) is a substituted benzaldehyde derivative of significant value in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, particularly in the construction of heterocyclic scaffolds such as dihydropyranopyrazoles, which have been investigated as potential PDE2 inhibitors, and indeno[1,2-c]pyrazoles, known for their role as EGFR tyrosine kinase inhibitors . The compound's molecular framework integrates a methoxy group at the 4-position and a piperidine ring at the 2-position of the aromatic core, which work synergistically to enhance its reactivity. The electron-donating nature of these substituents makes the aldehyde group highly reactive in key transformations like aldol condensations and cyclization reactions, facilitating the synthesis of complex molecular architectures . Its specific structure allows it to function as a precursor in the synthesis of pharmaceutically relevant molecules, including 4-piperidine-based thiosemicarbazones that have shown potent in vitro inhibitory activity against the dihydrofolate reductase (DHFR) enzyme, a recognized target for cancer and tuberculosis therapeutics . The piperidine nitrogen is a critical feature, enabling key hydrogen bond interactions with enzyme active sites, thereby enhancing binding affinity . With a molecular weight of 219.28 g/mol and the canonical SMILES string COC1=CC(=C(C=C1)C=O)N2CCCCC2, this building block is characterized by high purity using techniques like NMR, FTIR, and HRMS . 4-Methoxy-2-(piperidin-1-yl)benzaldehyde is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methoxy-2-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-12-6-5-11(10-15)13(9-12)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

DYFFYQPTYLJLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as catalytic hydrogenation, distillation, and crystallization to ensure the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Piperidine vs. Morpholine Substituents

  • 4-(Piperidin-1-yl)benzaldehyde : The piperidine group provides strong electron-donating effects and enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., in PDE2 inhibitors) .

Methoxy vs. Trifluoromethyl Groups

  • The methoxy group in 4-Methoxy-2-(piperidin-1-yl)benzaldehyde stabilizes intermediates via resonance, aiding in cyclization reactions .
  • The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzaldehyde offers electron-withdrawing effects and metabolic stability, making it valuable in fluorinated drug candidates .

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-(piperidin-1-yl)benzaldehyde, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions . For example:
  • Piperidine substitution : React 4-methoxy-2-fluorobenzaldehyde with piperidine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic KI or K₂CO₃ enhances reactivity .
  • Schiff base formation : Condense 4-methoxy-2-aminobenzaldehyde with piperidine using acetic acid as a catalyst in ethanol, followed by purification via recrystallization .
  • Key parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of reactants significantly impact yield. Monitor reaction progress via TLC (dichloromethane as eluent) or NMR .

Q. How should researchers characterize the purity and structural integrity of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm the presence of the piperidine moiety (δ 1.4–1.6 ppm for CH₂ groups) and aldehyde proton (δ ~9.8–10.0 ppm) in ¹H-NMR. ¹³C-NMR should show signals for the methoxy group (~55 ppm) and aldehyde carbon (~190 ppm) .
  • FTIR : Detect characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (C₁₃H₁₇NO₂: calculated [M+H]⁺ = 220.1338) .
  • Melting point : Compare observed vs. literature values to assess purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde in nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • Solvent selection : DMF or DMSO improves nucleophilicity of piperidine compared to THF or ethanol .
  • Catalyst screening : Test K₂CO₃, Cs₂CO₃, or phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Temperature control : Higher temperatures (100–120°C) reduce reaction time but may increase side products (e.g., oxidation of aldehyde). Use microwave-assisted synthesis for accelerated kinetics .
  • Workflow : Employ a Design of Experiments (DoE) approach to evaluate interactions between variables (solvent, catalyst, temperature) .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde derivatives?

  • Methodological Answer :
  • Purity validation : Contradictions may arise from impurities. Re-characterize compounds using HPLC-MS and elemental analysis .
  • Assay standardization : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, derivatives inhibiting diacylglycerol kinase in vitro may lack cell permeability, leading to false negatives .
  • Structural analogs : Synthesize and test analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. How can computational chemistry be integrated into the design of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde analogs with enhanced binding affinities?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases). Focus on π-π stacking between the benzaldehyde ring and aromatic residues in active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Identify critical hydrogen bonds with methoxy/piperidine groups .
  • QSAR modeling : Train models on experimental IC₅₀ data to predict bioactivity of virtual analogs. Prioritize candidates with lower predicted logP for improved solubility .

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